N-Carbobenzyloxy-S-benzyl-DL-homocysteine
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Overview
Description
Preparation Methods
The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of homocysteine with a carbobenzyloxy group and subsequent benzylation . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and benzylation steps. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-Carbobenzyloxy-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the carbobenzyloxy group, yielding homocysteine derivatives.
Scientific Research Applications
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research on this compound contributes to understanding diseases related to homocysteine metabolism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-S-benzyl-DL-homocysteine involves its interaction with enzymes and other proteins. The carbobenzyloxy group protects the amino acid, allowing it to participate in specific biochemical pathways without premature degradation . The benzyl group can also interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
N-Carbobenzyloxy-S-benzyl-DL-homocysteine can be compared with other similar compounds such as:
- N-Carbobenzyloxy-S-benzoyl-L-cysteine
- Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide
- S-Benzyl-N-carbobenzyloxy-L-cysteine
- S-Benzyl-D,L-homocysteine These compounds share similar protective groups and benzylation patterns but differ in their specific amino acid backbones and functional groups . The uniqueness of this compound lies in its specific combination of carbobenzyloxy and benzyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
82611-67-4 |
---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI Key |
PFKWFGQPWRKRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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